

Physical and chemical properties of 4-Bromo-2,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzaldehyde

Cat. No.: B1291445

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2,5-difluorobenzaldehyde**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.^[1] This document outlines its chemical structure, physical characteristics, spectral data, synthesis and purification protocols, and safety information.

Chemical Identity and Physical Properties

4-Bromo-2,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₃BrF₂O.^{[2][3]} Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a formyl group.

Table 1: Physical and Chemical Properties of **4-Bromo-2,5-difluorobenzaldehyde**

Property	Value	Reference
CAS Number	357405-75-5	[2]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[2] [3]
Molecular Weight	221.00 g/mol	[2] [3]
Appearance	Off-white to faint yellow crystalline solid	[4]
Boiling Point	237 °C	[4]
Density	1.758 g/cm ³	[4]
Flash Point	97 °C	[4]
Melting Point	76-81 °C (for the related isomer 4-Bromo-2,6-difluorobenzaldehyde)	
Solubility	Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, ether, and chloroform.	[3]
Storage	Store under inert gas (nitrogen or argon) at 2-8°C. [4]	

Spectroscopic Properties

Detailed experimental spectra for **4-Bromo-2,5-difluorobenzaldehyde** are not readily available in the public domain. However, based on the analysis of its structural analogs, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the two aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for **4-Bromo-2,5-difluorobenzaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aldehydic (-CHO)	~10.30	Doublet	Expected coupling to the ortho fluorine atom (~2.8 Hz)
Aromatic (H-3)	~7.62	Doublet of Doublets	J(H-F) and J(H-H)
Aromatic (H-6)	~7.50	Doublet of Doublets	J(H-F) and J(H-H)

Note: The chemical shifts are based on data reported in a patent for this compound.^[4] The exact coupling patterns will be complex due to couplings with the fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Bromo-2,5-difluorobenzaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehydic (C=O)	185 - 195
Aromatic (C-Br)	110 - 120 (with C-F coupling)
Aromatic (C-F)	150 - 165 (with C-F coupling)
Aromatic (C-H)	115 - 130 (with C-F coupling)
Aromatic (C-CHO)	130 - 140 (with C-F coupling)

Note: The chemical shifts for the fluorinated carbons will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Frequencies for **4-Bromo-2,5-difluorobenzaldehyde**

Functional Group	Predicted Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aldehyde)	2850 - 2750
C=O stretch (aldehyde)	1710 - 1690
C=C stretch (aromatic)	1600 - 1450
C-F stretch	1250 - 1000
C-Br stretch	700 - 500

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 5: Predicted Major Fragments in the Mass Spectrum of **4-Bromo-2,5-difluorobenzaldehyde**

m/z	Fragment
220/222	[M] ⁺ (Molecular ion)
191/193	[M-CHO] ⁺
141	[M-Br] ⁺
113	[M-Br-CO] ⁺

Synthesis and Purification

A common synthetic route to **4-Bromo-2,5-difluorobenzaldehyde** involves the formylation of 1,4-dibromo-2,5-difluorobenzene.

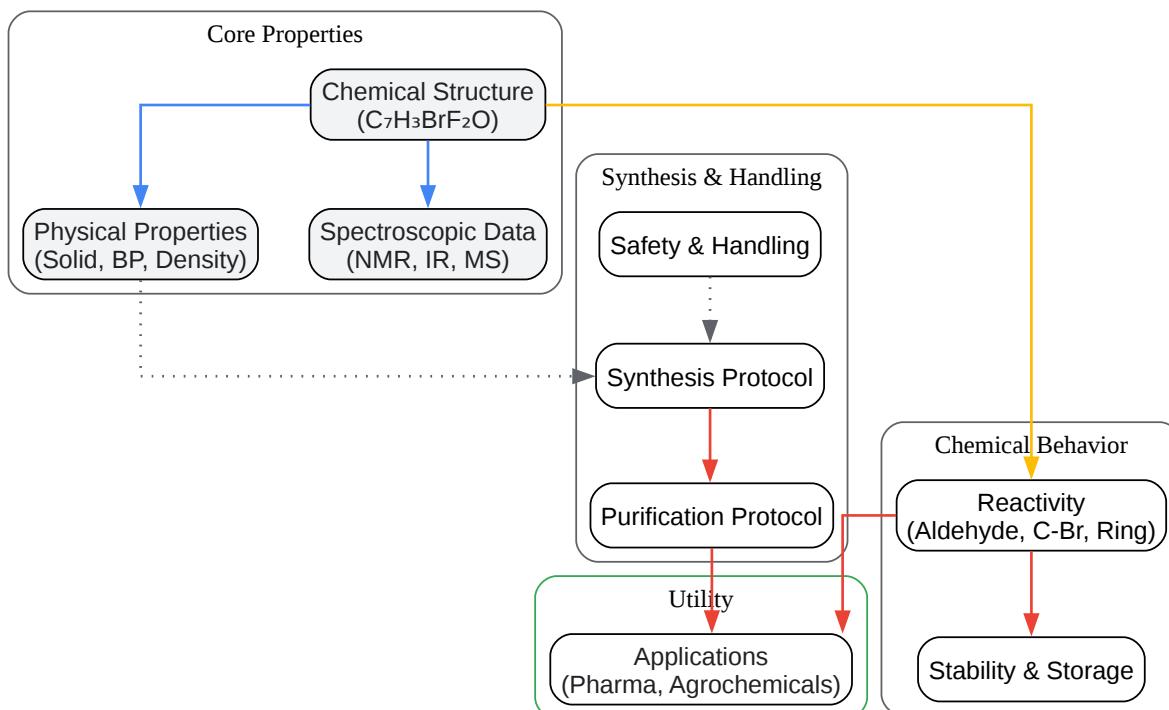
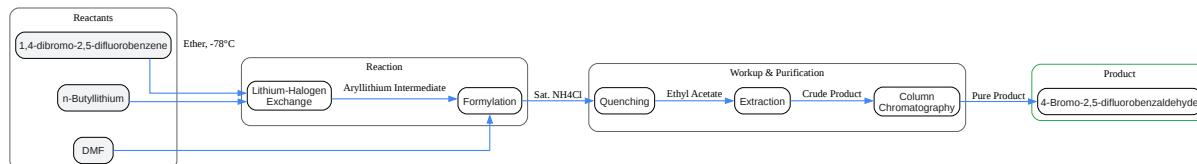
Experimental Protocol: Synthesis

Reaction:

1,4-dibromo-2,5-difluorobenzene is reacted with n-butyllithium in dry ether at -78°C to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

Procedure:

- Dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in dry diethyl ether under a nitrogen atmosphere and cool the solution to -78°C.
- Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at -78°C.
- Stir the mixture at -78°C for 30 minutes.
- Add a solution of dry N,N-dimethylformamide (1.5 eq) in dry tetrahydrofuran (THF) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Procedure:

- Prepare a silica gel column using a slurry of silica in hexane.
- Load the crude product onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 2% ethyl acetate and gradually increasing the polarity).

- Collect the fractions containing the desired product, as monitored by thin-layer chromatography (TLC).
- Combine the pure fractions and evaporate the solvent to yield **4-Bromo-2,5-difluorobenzaldehyde** as a solid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. 4-bromo-2,5-difluorobenzaldehyde CAS#: 357405-75-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2,5-difluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291445#physical-and-chemical-properties-of-4-bromo-2-5-difluorobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com